molecular formula C18H29NO3 B13749938 Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester CAS No. 101913-75-1

Heptanoic acid, 2-hydroxy-2-(1-propynyl)-, 2-methyl-3-quinuclidinyl ester

Cat. No.: B13749938
CAS No.: 101913-75-1
M. Wt: 307.4 g/mol
InChI Key: NMHNBGUPVCGDPT-UHFFFAOYSA-N
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Description

(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate is a complex organic compound known for its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves several steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The reaction conditions typically include the use of chiral catalysts and specific reaction temperatures to ensure the desired stereochemistry.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

(7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate can be compared with other similar compounds, such as:

The uniqueness of (7-Methyl-1-azabicyclo[2.2.2]octan-8-yl)2-hydroxy-2-prop-1-ynylheptanoate lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various applications.

Properties

CAS No.

101913-75-1

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-ynylheptanoate

InChI

InChI=1S/C18H29NO3/c1-4-6-7-11-18(21,10-5-2)17(20)22-16-14(3)19-12-8-15(16)9-13-19/h14-16,21H,4,6-9,11-13H2,1-3H3

InChI Key

NMHNBGUPVCGDPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CC)(C(=O)OC1C(N2CCC1CC2)C)O

Origin of Product

United States

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